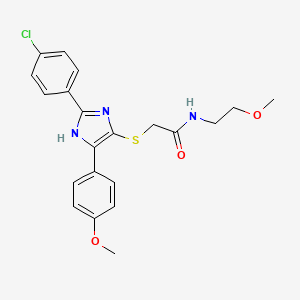

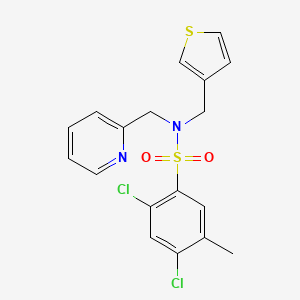

N-(1-phenylethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-phenylethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide, also known as PHA-848125, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and has the potential to be a valuable addition to cancer therapy.

Scientific Research Applications

Advances in Synthetic Chemistry

One area of application is in the development of novel synthetic pathways. For instance, Luo et al. (2012) explored the use of bidentate ligands to temper the reactivities of α-oxo gold carbenes, facilitating the synthesis of 2,4-disubstituted oxazoles. This approach opens new avenues for applying oxidative gold catalysis in creating complex structures efficiently (Luo et al., 2012). Similarly, Vijay Kumar et al. (2012) reported an efficient two-step synthesis of 2-phenyl-4,5-substituted oxazoles, showcasing the versatility of functionalized enamides in constructing oxazole rings, a process that contributes to the synthesis of naturally occurring compounds and potential pharmacophores (Kumar et al., 2012).

Medicinal Chemistry and Biological Activities

In medicinal chemistry, compounds structurally related to N-(1-phenylethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide have been synthesized and evaluated for their biological activities. Desai et al. (2011) synthesized a series of compounds to screen for in vitro antibacterial and antifungal activities, highlighting the potential of these compounds in developing new antimicrobial agents (Desai et al., 2011). Mabkhot et al. (2017) further investigated thiophene-containing compounds for their antibacterial, antifungal, and anticancer activities, underscoring the importance of the thiophene nucleus in designing compounds with versatile biological activities (Mabkhot et al., 2017).

Material Science and Corrosion Inhibition

Furthermore, Ehsani et al. (2014) focused on the synthesis of 1,4-Ph(OX)2(Ts)2 and its role as a corrosion inhibitor for aluminum alloy in acidic medium. This study not only provides insight into the molecular mechanism of corrosion inhibition but also demonstrates the potential applications of such compounds in protecting materials from corrosion, highlighting the interdisciplinary nature of research involving N-(1-phenylethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide related compounds (Ehsani et al., 2014).

properties

IUPAC Name |

N-(1-phenylethyl)-2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c1-11(12-5-3-2-4-6-12)18-16(22)14-9-23-17(19-14)20-15(21)13-7-8-24-10-13/h2-11H,1H3,(H,18,22)(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FROUVBWMIAPVSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=COC(=N2)NC(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-phenylethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((6-Oxabicyclo[3.1.0]hexan-3-yl)methyl)-1H-1,2,4-triazole](/img/structure/B2580436.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-methylthiophene-2-carboxamide](/img/structure/B2580441.png)

![N-[(4-methoxyphenyl)methyl]-2-[(5-phenyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2580446.png)

![(2,5-dimethylphenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2580450.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-nitrophenyl)propanamide](/img/structure/B2580452.png)

![5-[3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl]-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2580456.png)